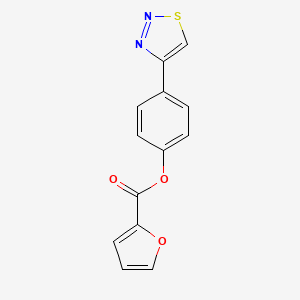
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate (TFPF) is a novel organic compound with a variety of potential applications in scientific research. TFPF has a unique combination of properties and characteristics that make it an attractive option for a wide range of research applications.
Aplicaciones Científicas De Investigación
Interaction with Proteins
The interaction of thiadiazole derivatives with human serum albumin (HSA) has been explored, highlighting their binding characteristics, which are crucial for understanding the pharmacokinetic mechanisms of drugs. For instance, a study investigated the binding of a thiadiazole derivative to HSA using spectroscopy and computational approaches, revealing that the interaction is spontaneous and exothermic, suggesting potential for drug delivery and targeting applications (Karthikeyan et al., 2017).
Antimicrobial Activity
Thiadiazole derivatives have been synthesized with reported antimicrobial properties. Research into 1,3,4-thiadiazoles and their reactions with hydrazonoyl halides has led to the creation of compounds exhibiting significant antibacterial and antifungal activities (Abdelhamid et al., 2007). This suggests their potential utility in developing new antimicrobial agents.
Material Sciences
In the realm of material sciences, thiadiazole-based compounds have been investigated for their liquid crystalline properties and corrosion inhibition capabilities. For example, non-symmetrically substituted 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit enantiotropic liquid crystal behaviors, indicating potential applications in electronic displays or optical devices (Tomi et al., 2017). Additionally, certain 1,3,4-thiadiazoles have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating their utility in protecting metals from corrosion (Bentiss et al., 2007).
Mecanismo De Acción
Target of Action
The primary targets of “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its potential interactions .
Mode of Action
It’s known that the thiadiazole ring in the compound can undergo transformations under the action of bases . In the presence of potassium tert-butylate in THF, the compound decomposes with the cleavage of the thiadiazole ring, liberation of nitrogen, and formation of labile acetylene thiolates .
Biochemical Pathways
The cleavage of the thiadiazole ring and the liberation of nitrogen suggest that it may interact with biochemical pathways involving nitrogen metabolism .
Pharmacokinetics
The compound’s molecular weight (17821) and its solid form suggest that it may have certain bioavailability .
Result of Action
The cleavage of the thiadiazole ring and the liberation of nitrogen suggest that it may have certain effects on cellular nitrogen metabolism .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by environmental factors. For instance, the compound is known to decompose in the presence of bases . Furthermore, the furylthiadiazole fragment in the compound is known to be thermally stable .
Propiedades
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-13(12-2-1-7-17-12)18-10-5-3-9(4-6-10)11-8-19-15-14-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYQLDAQWKSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2838613.png)
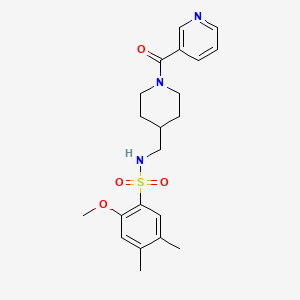

![1-(4-Chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2838617.png)
![(Z)-2-Cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2838618.png)
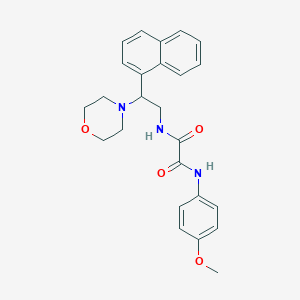
![3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide](/img/structure/B2838621.png)
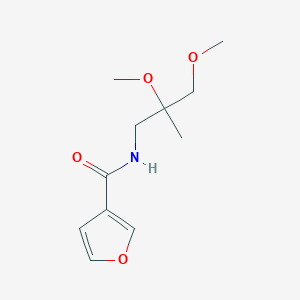
![2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2838625.png)
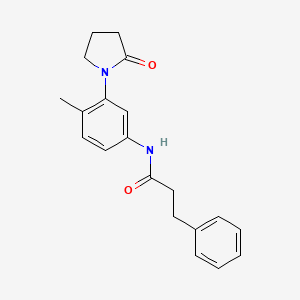
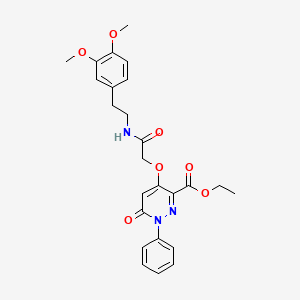
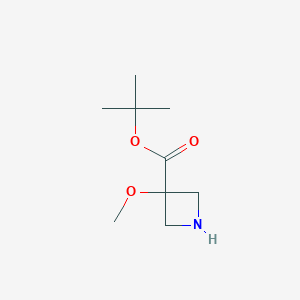
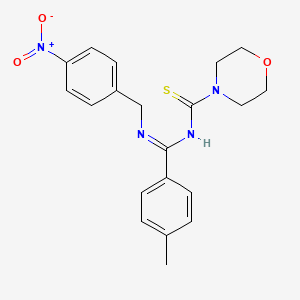
![2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2838634.png)
